molecular formula C10H9ClO B115273 2-Chlorophenyl cyclopropyl ketone CAS No. 149914-81-8

2-Chlorophenyl cyclopropyl ketone

Cat. No. B115273
CAS RN: 149914-81-8
M. Wt: 180.63 g/mol
InChI Key: YWKXWPJBKVZFRV-UHFFFAOYSA-N
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Description

“2-Chlorophenyl cyclopropyl ketone” is a chemical compound with the molecular formula C10H9ClO . It is used in laboratory chemicals .


Synthesis Analysis

A novel process for the synthesis of “2-Chlorophenyl cyclopropyl ketone” has been reported . This process involves the use of cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde . This synthesis process is significant as it provides a new method for the production of ketamine .


Molecular Structure Analysis

The molecular structure of “2-Chlorophenyl cyclopropyl ketone” consists of a cyclopropyl group attached to a ketone group, which is further connected to a 2-chlorophenyl group . The InChI code for this compound is InChI=1S/C10H9ClO/c11-9-4-2-1-3-8 (9)10 (12)7-5-6-7/h1-4,7H,5-6H2 .


Physical And Chemical Properties Analysis

“2-Chlorophenyl cyclopropyl ketone” has a molecular weight of 180.63 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound is stable under normal conditions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Insecticide Intermediates : Gao Xue-yan (2011) demonstrated the synthesis of an insecticide intermediate using 4-Chlorophenyl cyclopropyl ketone, which yielded 70.6% in a "one-pot" reaction process (Gao Xue-yan, 2011).

  • Friedel-Crafts Acylation for Ketone Production : Jasia Mahdi et al. (2011) prepared various ketones, including 2-Chlorophenyl cyclopropyl ketone, through the Friedel–Crafts acylation reaction using microwave heating, yielding higher results than conventional heating (Jasia Mahdi et al., 2011).

  • Synthesis of Cyclopropylcarbonyl Compounds : R. Ando et al. (1984) described a method where ketone enolates react with p-chlorophenyl vinyl selenoxide to form cyclopropyl ketones (R. Ando et al., 1984).

  • Synthesis of Substituted Cyclopropane Acetic Acid Ethyl Esters : A study by R. Nongkhlaw et al. (2005) showed the preparation of cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones (R. Nongkhlaw et al., 2005).

  • Production of Various Compounds : The work of S. Ma et al. (2004) explored the synthesis of different products, including 4H-pyrans and furans, from 2-methylene- or alkylidenecyclopropanyl ketones (S. Ma et al., 2004).

  • Synthesis of Isoxazoles : O. Singh et al. (1999) reported the synthesis of isoxazoles from cyclopropyl ketones (O. Singh et al., 1999).

  • Synthesis of Dihydropyrroles and Pyrroles : Ryan P. Wurz et al. (2005) used doubly activated cyclopropanes for the synthesis of dihydropyrroles and pyrroles (Ryan P. Wurz et al., 2005).

Safety and Hazards

“2-Chlorophenyl cyclopropyl ketone” should be handled with care. It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

(2-chlorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKXWPJBKVZFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642499
Record name (2-Chlorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenyl cyclopropyl ketone

CAS RN

149914-81-8
Record name (2-Chlorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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